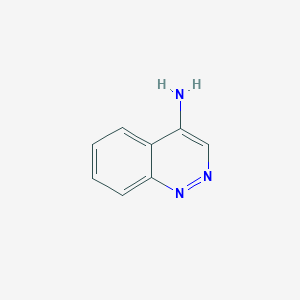

Cinnolin-4-amine

Description

Historical Context and Significance of the Cinnoline (B1195905) Nucleus

The parent compound, cinnoline, a benzodiazine, was first synthesized in 1883 by Victor von Richter. nih.gov For many years, the cinnoline ring system remained a relatively underexplored area of heterocyclic chemistry. mdpi.com However, the latter half of the 20th century witnessed a burgeoning interest in this scaffold, driven by the discovery of its diverse biological properties. icm.edu.pl The cinnoline nucleus, an isostere of quinoline (B57606) and isoquinoline, possesses a unique arrangement of nitrogen atoms that imparts distinct electronic and steric properties, influencing its interactions with biological targets. pnrjournal.comijariit.com The discovery that cinnoline derivatives could exhibit activities ranging from antibacterial to anticancer propelled the scaffold into the forefront of medicinal chemistry research. nih.govresearchgate.net

Role of Cinnolin-4-amine as a Key Heterocyclic Scaffold in Medicinal Chemistry

The introduction of an amino group at the C4 position of the cinnoline ring profoundly enhances its potential as a pharmacophore. The 4-amino moiety provides a crucial point for hydrogen bonding and further chemical modification, allowing for the fine-tuning of a compound's physicochemical properties and biological activity. pnrjournal.com This has enabled the development of a vast library of this compound derivatives with a wide array of therapeutic applications. nih.gov

The versatility of the this compound scaffold is evident in its ability to target a diverse range of biological molecules, including enzymes and receptors. nih.gov Its structural framework has been successfully utilized to design inhibitors of various kinases, compounds with potent antimicrobial effects, and agents with significant anti-inflammatory and anticancer properties. nih.govimpactfactor.orgjocpr.com The adaptability of the this compound core allows medicinal chemists to systematically modify its structure to optimize potency, selectivity, and pharmacokinetic profiles.

Overview of Contemporary Research Trajectories in this compound Chemistry

Current research on this compound is vibrant and multifaceted, with several key areas of investigation. A major focus is the development of potent and selective kinase inhibitors for cancer therapy. nih.gov Researchers are also actively exploring the potential of this compound derivatives to combat infectious diseases by targeting essential bacterial enzymes. ijprajournal.com Furthermore, the anti-inflammatory properties of this scaffold are being harnessed to develop novel treatments for a variety of inflammatory conditions. impactfactor.org There is also emerging interest in the application of this compound derivatives in the field of neurodegenerative diseases, with studies exploring their potential as multifunctional agents. The ongoing exploration of new synthetic methodologies and the application of computational chemistry are further accelerating the discovery of novel this compound-based therapeutic agents. mdpi.com

Detailed Research Findings

The therapeutic potential of this compound derivatives has been substantiated by a wealth of preclinical research. The following sections detail some of the key findings in major therapeutic areas.

Antimicrobial Activity

A significant body of research has highlighted the potent antibacterial and antifungal properties of this compound derivatives. These compounds often exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

For instance, a series of 7-substituted 4-aminocinnoline-3-carboxamide (B1596795) derivatives demonstrated moderate to good antibacterial activity against a panel of bacteria, with MIC values ranging from 6.25 to 25 µg/mL. nih.gov Halogen-substituted derivatives, in particular, have shown potent antimicrobial and antifungal activity. thepharmajournal.com

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 7-substituted 4-aminocinnoline-3-carboxamides | V. cholera, E. coli, B. subtilis, S. aureus, K. pneumoniae | 6.25–25 |

| 4-(p-aminopiperazine)cinnoline-3-carboxamide derivatives | B. subtilis, S. aureus, E. coli, P. aeruginosa | 12.5–50 |

Anti-inflammatory Activity

This compound derivatives have also been investigated for their anti-inflammatory potential. Certain derivatives have shown significant activity in preclinical models of inflammation. For example, a series of novel cinnoline fused Mannich bases were evaluated for their in vivo anti-inflammatory activity, with some compounds demonstrating efficacy comparable to the standard drug celecoxib. impactfactor.org

Table 2: Anti-inflammatory Activity of a Cinnoline Fused Mannich Base

| Compound | Dose (mg/kg) | % Inhibition of Paw Edema |

|---|---|---|

| Compound 4 (diphenyl substitution) | 50 | 85.9% |

| Celecoxib (Standard) | 20 | 86.1% |

Anticancer Activity

The development of this compound derivatives as anticancer agents represents a major thrust in current research. These compounds have been shown to inhibit the proliferation of various cancer cell lines through mechanisms that include the inhibition of protein kinases. arabjchem.orgnih.govarabjchem.org For example, certain 4-aminoquinoline (B48711) derivatives, which share a similar pharmacophore, have demonstrated potent anticancer activity. arabjchem.org

Table 3: Anticancer Activity of a this compound Analog

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-7-(4-((4-methyl-1,4-diazepan-1-yl)sulfonyl)phenyl)this compound (NEU-1017) | Not Specified | Not Specified |

Note: Specific IC50 values for NEU-1017 were not provided in the searched literature, but it is cited as a kinase inhibitor for cancer treatment.

Kinase Inhibition

The this compound scaffold has proven to be a valuable template for the design of kinase inhibitors. nih.gov Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Several this compound derivatives have been identified as potent inhibitors of various kinases, such as LRRK2, which is implicated in Parkinson's disease. nih.gov

Table 4: Kinase Inhibitory Activity of a this compound Derivative

| Compound | Kinase Target | Activity |

|---|---|---|

| 4-aminocinnoline-3-carboxamide derivatives | LRRK2 | Potent inhibition |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cinnolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-7-5-10-11-8-4-2-1-3-6(7)8/h1-5H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DODZTSARNRLOKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30879342 | |

| Record name | 4-CINNOLINAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30879342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5152-83-0 | |

| Record name | 4-CINNOLINAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30879342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Aminocinnoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Cinnolin 4 Amine and Its Derivatives

General Synthetic Routes for Cinnoline (B1195905) Scaffolds Bearing an Amino Group at the C4 Position

The construction of the cinnoline ring system with a C4-amino substituent can be achieved through several strategic approaches. These methods primarily involve cyclization reactions to form the core heterocyclic structure, followed by or incorporating the introduction of the amino group.

Cyclization Reactions in Cinnoline Synthesis

Cyclization reactions are fundamental to the synthesis of the cinnoline framework. Various strategies have been developed to construct the bicyclic system from acyclic or monocyclic precursors.

The Richter-type cyclization is a powerful method for constructing the cinnoline ring. mdpi.com This reaction typically involves the cyclization of ortho-ethynylarenediazonium salts or related triazene (B1217601) derivatives. mdpi.combeilstein-journals.org A key advantage of this methodology is its ability to generate 4-halocinnolines in high yields. mdpi.com These halogenated intermediates serve as versatile precursors for the introduction of various nucleophiles, including amines, at the C4 position. mdpi.com

For instance, the cyclization of 2-ethynyl-4-aryltriazenes can lead to the formation of 4-bromo-6-arylcinnolines. mdpi.com The subsequent nucleophilic substitution of the bromine atom with an azide (B81097), followed by reduction, provides a pathway to 6-aryl-cinnolin-4-amines. This approach is tolerant of a variety of functional groups on the aryl moiety. mdpi.com Another application involves the Richter cyclization of o-(1,3-butadiynyl)phenyltriazene to produce 3-alkynyl-4-bromocinnoline, a key intermediate for more complex structures. acs.org

Intramolecular cyclization represents a common and effective strategy for cinnoline synthesis. rroij.comthepharmajournal.comiosrjournals.orgrroij.com One of the earliest examples, discovered by von Richter in 1883, involved the intramolecular cyclization of the diazonium salt derived from 2-aminophenylpropionic acid. rroij.comthepharmajournal.comiosrjournals.orgrroij.com

More contemporary methods often involve the intramolecular cyclization of hydrazones. For example, substituted anilines can be diazotized and coupled with cyanoacetamide to form a hydrazone. Subsequent intramolecular cyclization of this hydrazone using a Lewis acid like anhydrous AlCl3 in chlorobenzene (B131634) can yield substituted 4-aminocinnoline-3-carboxamides. ijper.orgpnrjournal.com Another approach involves the reaction of a 2-nitrophenyl hydrazine (B178648) derivative with methyl pyruvate (B1213749) to form a Z-2-nitrophenyl hydrazone, which can then be reductively cyclized to a 3-methylcinnolin-4(1H)-one derivative. ijper.org

A transition-metal-free intramolecular redox cyclization has also been developed for the synthesis of cinnolines from 2-nitrobenzyl alcohol and benzylamine. rsc.orgrsc.org This reaction proceeds through the formation of a 2-nitrosobenzaldehyde intermediate, which then condenses with benzylamine, followed by isomerization, cyclization, and aromatization. rsc.orgrsc.org

A primary approach to cinnoline synthesis involves the electrophilic attack of a diazonium cation on a carbon-carbon double or triple bond. rroij.comthepharmajournal.comiosrjournals.org This method is a versatile way to construct the cinnoline ring system. iosrjournals.org

Nucleophilic Substitution Strategies for C4-Amination

Nucleophilic substitution is a key strategy for introducing the amino group at the C4 position of a pre-formed cinnoline ring. iosrjournals.org This is most commonly achieved by displacing a halogen atom, typically chlorine or bromine, with an amine. mdpi.com The halogen at the C4 position of the cinnoline ring is activated towards nucleophilic attack. mdpi.com

The synthesis of 4-aminocinnoline can be accomplished by reacting 4-chlorocinnoline (B183215) with various amines. thieme-connect.de This reaction is often straightforward and proceeds under mild conditions. Similarly, 4-bromo-6-arylcinnolines, obtained from Richter-type cyclizations, readily undergo nucleophilic substitution with amines to yield the corresponding 4-amino-6-arylcinnolines. mdpi.com A recent development has shown that C4-amination of pyridines can be achieved via a nucleophilic substitution of hydrogen (SNH) through 4-pyridyl pyridinium (B92312) salt intermediates, a strategy that could potentially be adapted for cinnoline systems. nih.gov

| Starting Material | Reagent | Product | Reference |

| 4-Chlorocinnoline | Amines | Cinnolin-4-amine derivatives | thieme-connect.de |

| 4-Bromo-6-arylcinnolines | Amines | 4-Amino-6-arylcinnolines | mdpi.com |

| 4-(Methylsulfonyl)cinnoline | Ammonia | This compound | thieme-connect.de |

Palladium-Catalyzed Annulation Methodologies

Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of complex heterocyclic systems, including cinnolines. rsc.orgresearchgate.net These methods often offer high efficiency and functional group tolerance. researchgate.net

One such approach involves the palladium-catalyzed annulation of 2-iodophenyltriazenes with internal alkynes to produce 3,4-disubstituted cinnolines in moderate to good yields. researchgate.net This reaction is compatible with a range of functional groups on both the triazene and the alkyne. researchgate.net Palladium-catalyzed [4+2] annulation reactions have also been developed for the synthesis of fused cinnoline systems. researchgate.net For example, the reaction of pyrazol-3-ones with substituted allenoates can lead to pyrazolone-fused cinnolines. researchgate.net Furthermore, palladium-catalyzed intramolecular C-H activation/amination represents a modern strategy for constructing nitrogen-containing heterocycles. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| 2-Iodophenyltriazenes | Internal Alkyne | Palladium Catalyst | 3,4-Disubstituted Cinnolines | researchgate.net |

| Pyrazol-3-ones | Substituted Allenoates | Pd(II) Catalyst | Pyrazolone-fused Cinnolines | researchgate.net |

| (2-Aminophenyl)methanols | Sulfoxonium Ylides | Palladium(II)/Brønsted Acid | Indolines (related annulation) | rsc.org |

Reductive Pathways for Cinnoline-4-amine Formation (e.g., from azides)

A key method for producing this compound involves the reduction of a corresponding azide precursor. This transformation provides a direct and often high-yielding route to the desired amine. A notable example is the reduction of 4-azido-6-(4-cyanophenyl)cinnoline to 6-(4-cyanophenyl)cinnoline-4-amine. This conversion can be accomplished with high efficiency using standard reducing agents.

One specific protocol involves the use of sodium borohydride (B1222165) (NaBH₄) in a suitable solvent system, which quantitatively converts the azide to the amine. gfschemicals.com This method highlights the utility of the azide group as a stable precursor that can be chemoselectively reduced to the amine functionality late in a synthetic sequence. gfschemicals.com The general principle of reducing an azide to an amine is a widely applied transformation in organic synthesis, often accomplished via catalytic hydrogenation or with reagents like triphenylphosphine (B44618) (in the Staudinger reaction). beilstein-journals.org

The starting azides are typically synthesized from corresponding 4-halocinnolines through nucleophilic substitution. For instance, 4-bromo-6-arylcinnolines can be reacted with sodium azide in a solvent like dimethylformamide (DMF) to yield 4-azido-6-arylcinnolines. mdpi.com

Table 1: Example of Reductive Formation of a this compound Derivative

| Starting Material | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Azido-6-(4-cyanophenyl)cinnoline | Sodium Borohydride (NaBH₄) | 6-(4-Cyanophenyl)cinnoline-4-amine | Quantitative | gfschemicals.com |

Functional Group Interconversions and Derivatization Strategies at the Cinnoline-4-amine Core

The this compound structure serves as a versatile scaffold for further chemical modification. The primary amino group at the C4 position is a key handle for introducing a variety of functional groups, leading to diverse libraries of derivatives.

Introduction of Carboxamide Moieties

The formation of carboxamides is a fundamental derivatization strategy for primary amines. This compound and its derivatives readily undergo acylation with acyl chlorides or other activated carboxylic acid derivatives to form the corresponding N-cinnolinyl amides. rsc.orgjocpr.com This reaction is typically carried out in an anhydrous solvent in the presence of a base, such as triethylamine (B128534), to neutralize the hydrogen chloride byproduct. rsc.orgijper.org

For example, 4-amino-6,7-methylenedioxycinnoline has been successfully reacted with 2-iodo-4,5-dimethoxybenzoic acid chloride in anhydrous methylene (B1212753) chloride with triethylamine to yield the corresponding amide derivative. rsc.org This transformation is a specific instance of the general and reliable Schotten-Baumann reaction conditions often used for amine acylation. nih.gov

Table 2: Synthesis of a Carboxamide Derivative from a this compound Analog

| Cinnoline Reactant | Acylating Agent | Conditions | Product | Reference |

|---|---|---|---|---|

| 4-Amino-6,7-methylenedioxycinnoline | 2-Iodo-4,5-dimethoxybenzoic acid chloride | Triethylamine, Anhydrous Methylene Chloride | N-(6,7-Methylenedioxycinnolin-4-yl)-2-iodo-4,5-dimethoxybenzamide | rsc.org |

Sulfonamide Derivative Synthesis

Similar to carboxamide formation, the amino group of this compound can be converted into a sulfonamide. This is achieved by reacting the amine with a sulfonyl chloride in the presence of a base. beilstein-journals.orgcapes.gov.br This reaction provides access to a class of compounds with distinct chemical properties compared to their carboxamide counterparts.

A documented example involves the reaction of substituted 4-aminocinnoline-3-carboxamides with p-acetamidobenzene sulfonyl chloride. rsc.orgnih.gov This reaction, conducted in a solvent like DMF with ammonia, yields the substituted 4-(p-aminophenylsulfonamido)cinnoline-3-carboxamides, demonstrating the feasibility of this transformation on the this compound core. rsc.orgnih.gov The general method for preparing sulfonamides from primary or secondary amines and sulfonyl chlorides is a robust and widely used synthetic procedure. capes.gov.brresearchgate.net

Table 3: Synthesis of a Sulfonamide Derivative from a this compound Analog

| Cinnoline Reactant | Sulfonylating Agent | Conditions | Product | Reference |

|---|---|---|---|---|

| Substituted 4-aminocinnoline-3-carboxamide (B1596795) | p-Acetamidobenzene sulfonyl chloride | DMF, Ammonia | Substituted 4-(p-aminophenylsulfonamido)cinnoline-3-carboxamide | rsc.orgnih.gov |

Halogenation and Introduction of Other Substituents

The introduction of halogen atoms and other substituents onto the cinnoline ring system is a crucial strategy for modulating the molecule's properties. Halogenation can be achieved either by building the ring from halogenated precursors or by direct electrophilic halogenation of the cinnoline core. For instance, electrophilic bromination of benzo[c]cinnoline (B3424390) in sulfuric acid results in a mixture of 1- and 4-halogenated products. rsc.org

A particularly important synthetic handle is a halogen atom at the C4 position. 4-Chlorocinnolines can be synthesized via methods like the Richter-type cyclization. mdpi.com This C4-halogen is highly reactive towards nucleophilic substitution, allowing for the introduction of a wide array of functionalities, including amines, alcoholates, and sulfides. mdpi.comresearchgate.net The synthesis of 4-aminocinnoline can thus be achieved by reacting a 4-chlorocinnoline with an amine nucleophile. researchgate.net Conversely, this reactivity allows for the replacement of the amino group (via a diazonium intermediate) or other groups at the C4 position.

Formation of Fused Heterocyclic Systems (e.g., Pyrazolo[4,3-c]cinnolines)

The cinnoline scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. A prominent example is the construction of the pyrazolo[4,3-c]cinnoline ring system. pnrjournal.commdpi.com These structures are typically synthesized from 3-acetyl-cinnolin-4-one derivatives. ajrconline.org

The synthesis often begins with the intramolecular cyclization of a suitable hydrazone to form a 3-acetyl-cinnolin-4-one. ajrconline.org This intermediate, possessing a ketone at C3 and an oxo group at C4, is then treated with hydrazine hydrate. The subsequent condensation and cyclization reaction between the hydrazine and the acetyl group at C3, along with the involvement of the C4 position, results in the formation of the fused pyrazole (B372694) ring, yielding the 3'-methyl-pyrazolo[4,3-c]cinnoline derivative. pnrjournal.comajrconline.org This strategy demonstrates a powerful method for expanding the structural diversity of compounds derived from the cinnoline core.

Mechanistic Investigations of this compound Synthetic Pathways

Understanding the reaction mechanisms underlying the formation of the cinnoline ring is essential for optimizing synthetic routes and predicting outcomes. Several classical named reactions for cinnoline synthesis have been the subject of mechanistic studies.

The Richter Cinnoline Synthesis , which involves the thermal cyclization of 2-alkynylbenzenediazonium salts, has been investigated to elucidate its pathway. ijariit.cominnovativejournal.in Originally thought to proceed directly to 4-hydroxycinnolines, further studies have suggested a more complex mechanism. A probable alternative route involves the intermediate formation of 4-chlorocinnolines, which subsequently hydrolyze to the final 4-hydroxycinnoline product. capes.gov.brresearchgate.net This revised understanding of the mechanism has allowed for modified reaction conditions to selectively synthesize 4-bromo-, 4-chloro-, or 4-hydroxycinnolines. capes.gov.br

Another foundational method, the Borsche-Herbert Synthesis , involves the diazotization of o-aminoacetophenones followed by cyclization. ijariit.cominnovativejournal.in The mechanism is considered a type of electrophilic substitution where the diazonium cation is attacked by the enol or enolate form of the acetyl group, leading to ring closure. researchgate.netrsc.org

The Widman-Stoermer reaction , which utilizes the cyclization of diazotized o-vinylanilines, also proceeds via an intramolecular electrophilic attack of the diazonium group onto the double bond to form the pyridazine (B1198779) ring of the cinnoline system. researchgate.net

More recent mechanistic work has also explored the dual reaction pathways of conjugated azo-ene-ynes, which can lead to cinnolines via a pericyclic mechanism under thermal conditions. nih.gov Computational studies have been employed to understand the energetics and intermediates of these complex cyclizations. nih.gov These investigations, while often focused on the formation of 4-hydroxy or 4-halocinnolines, provide the fundamental mechanistic framework for the synthesis of the core heterocyclic system from which this compound is derived.

Structure Activity Relationship Sar and Structural Insights of Cinnolin 4 Amine Derivatives

Computational Approaches in Structure-Activity Relationship Analysis

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method provides valuable insights into the binding modes and interactions of cinnolin-4-amine derivatives with their biological targets.

Studies on cinnoline (B1195905) analogues as Bruton's tyrosine kinase (BTK) inhibitors have utilized molecular docking to understand their binding mechanisms. nih.gov For instance, in a study involving 115 cinnoline derivatives, docking simulations were performed to guide the development of reversible BTK inhibitors. nih.gov These simulations help in visualizing how the cinnoline scaffold and its various substituents fit into the BTK active site, identifying key interactions that are crucial for inhibitory activity. nih.gov

In a different context, molecular docking has been applied to cinnoline derivatives designed as inhibitors of human neutrophil elastase (HNE), a serine protease implicated in inflammatory diseases. nih.govtandfonline.com These studies revealed two distinct binding modes depending on the core structure of the derivative. nih.govtandfonline.com

Cinnolin-4(1H)-one scaffold : Derivatives with this scaffold were found to be attacked by the hydroxyl group of the catalytic Ser195 residue at the amido moiety. nih.govtandfonline.com

C-4 ester function : For derivatives containing an ester group at the C-4 position, this ester function itself becomes the point of attack for Ser195. nih.govtandfonline.com

This differentiation in interaction, revealed through docking, is fundamental for understanding the structure-activity relationships within this class of HNE inhibitors. One of the most potent compounds identified in these studies, 1-(3-Methylbenzoyl)cinnolin-4(1H)-one (compound 18a), demonstrated a strong balance between HNE inhibitory activity and chemical stability. nih.govtandfonline.com

Furthermore, docking studies have also been employed to investigate the antibacterial potential of cinnoline derivatives. The binding interactions of potent antibacterial analogs were analyzed against the elastase of Pseudomonas aeruginosa (PDB: 1U4G) to elucidate their mechanism of action at the molecular level. researchgate.net

| Derivative Class | Biological Target | Key Findings from Docking Studies | Reference |

|---|---|---|---|

| Cinnoline Analogues | Bruton's tyrosine kinase (BTK) | Provided insights for designing reversible inhibitors by predicting binding orientations within the active site. | nih.gov |

| Cinnolin-4(1H)-one Derivatives | Human Neutrophil Elastase (HNE) | The amido moiety is attacked by the catalytic Ser195 residue. | nih.govtandfonline.com |

| Cinnoline Derivatives with C-4 Ester | Human Neutrophil Elastase (HNE) | The ester function at C-4 is the point of attack by Ser195. | nih.govtandfonline.com |

| Triazolyl-substituted Cinnolines | Pseudomonas aeruginosa Elastase | Elucidated binding interactions of the most active antibacterial compounds. | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are instrumental in predicting the activity of new compounds and optimizing lead structures.

A notable application of QSAR in the study of cinnolines is the development of three-dimensional QSAR (3D-QSAR) models for a series of 115 cinnoline analogues as BTK inhibitors. nih.gov Using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers established robust models with high predictive values. nih.gov

The contour maps generated from these models provided specific structural insights:

Steric Effects : The models indicated that bulky substituents are favored at the R1 and R3 positions of the cinnoline scaffold for enhanced BTK inhibitory activity. nih.gov

Electrostatic and Hydrophilic Effects : Introducing hydrophilic and negatively charged electrostatic groups at the R1 position was found to be important for improving potency. nih.gov

These findings offer a rational basis for designing novel and highly potent reversible BTK inhibitors. nih.gov

QSAR analysis has also been performed on cinnoline-3-carboxylic acid derivatives to understand their antibacterial properties. popline.orgresearchgate.net In one study, various physicochemical parameters for 15 compounds were compared with their activity against different bacterial strains, including gram-positive cocci and gram-negative bacilli. popline.orgresearchgate.net This analysis successfully identified the key physicochemical parameters that have predictive value for antibacterial efficacy. popline.org

| Model | Key Statistical Parameter | Significance | Reference |

|---|---|---|---|

| CoMFA | High predictive value | Indicates a robust and reliable model for predicting activity. | nih.gov |

| CoMSIA | Satisfactory predictive value | Confirms the structure-activity relationships identified by the CoMFA model. | nih.gov |

Theoretical Studies on Molecular Interactions

Theoretical studies, often employing quantum mechanics, provide deep insights into the electronic structure, stability, and reactivity of molecules. For cinnoline derivatives, these studies have been crucial for understanding their fundamental chemical properties.

One fundamental study focused on the tautomerism of this compound, cinnolin-4-ol, and cinnolin-4-thiol. researchgate.net Through detailed NMR spectroscopic investigations, it was confirmed that this compound exists exclusively in the amino form in solution, as opposed to a potential imino tautomer. researchgate.net This finding is critical for correctly interpreting its molecular interactions.

Theoretical investigations on cinnoline-4-carboxylic acid using Density Functional Theory (DFT) have provided a detailed picture of its molecular structure and electronic properties. ijastems.orgresearchgate.net These calculations, using the B3LYP method with a 6-311++G(d,p) basis set, analyzed several aspects: ijastems.org

Molecular Geometry : The optimized bond lengths and angles of the molecule in its ground state were determined. ijastems.org

Natural Bond Orbital (NBO) Analysis : This analysis revealed the stability of the molecule arising from hyper-conjugative interactions and charge delocalization. ijastems.orgresearchgate.net

HOMO-LUMO Energies : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were calculated, illustrating the potential for charge transfer within the molecule, which is relevant for its reactivity and optical properties. ijastems.orgresearchgate.net

Molecular Electrostatic Potential (MEP) : MEP maps were generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. ijastems.orgresearchgate.net

Photophysical Properties and Advanced Material Applications of Cinnolin 4 Amine

Fluorogenic and Fluorochromic Properties of Cinnoline-4-amine Systems

Cinnoline-4-amine derivatives have demonstrated significant potential as fluorogenic and fluorochromic probes. nih.gov A notable example involves the reduction of weakly fluorescent 4-azido-6-(4-cyanophenyl)cinnoline to the highly fluorescent 6-(4-cyanophenyl)cinnoline-4-amine. nih.gov This transformation forms the basis of a new type of fluorogenic and fluorochromic probe. nih.gov The fluorescence of these cinnoline-4-amine systems is highly sensitive to the surrounding environment, particularly the polarity of the solvent. nih.govresearchgate.net

The fluorogenic effect, characterized by a substantial increase in fluorescence, is particularly pronounced in polar solvents, with the most significant enhancement observed in water. nih.govresearchgate.net This environment-sensitive fluorescence makes cinnoline-4-amine derivatives promising candidates for various analytical and biological applications. nih.gov For instance, the azide (B81097)/amine pair has been successfully utilized as a fluorogenic probe in aqueous media. nih.gov

A study on 6-aryl-4-azidocinnolines revealed that these compounds are weakly fluorescent, with quantum yields (QY) of less than 1%. mdpi.com However, the corresponding amine, 6-(4-cyanophenyl)cinnoline-4-amine, exhibits a dramatic increase in fluorescence in aqueous solutions. researchgate.net In tetrahydrofuran (B95107) (THF), a strong bathochromic shift (a shift to longer wavelengths) of the emission maximum is observed for the amine compared to the azide, highlighting the fluorochromic effect. researchgate.net

| Compound | Solvent | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (QY) |

| 4-azido-6-(4-cyanophenyl)cinnoline | THF | 273 | 377 | < 1% |

| 6-(4-cyanophenyl)cinnoline-4-amine | THF | 375 | 450 | Low |

| 6-(4-cyanophenyl)cinnoline-4-amine | Water | --- | --- | Strong Increase |

| A summary of the photophysical properties of a representative cinnoline-4-amine system. |

Underlying Fluorescence Mechanisms

The unique fluorescent properties of cinnoline-4-amine systems are attributed to a combination of distinct photophysical mechanisms. nih.govdntb.gov.uamdpi.com These mechanisms work in concert to produce the observed environment-sensitive fluorescence.

Aggregation-Induced Emission (AIE)

Aggregation-induced emission (AIE) is a key mechanism contributing to the enhanced fluorescence of cinnoline-4-amine in certain conditions, particularly in aqueous environments. nih.govdntb.gov.uamdpi.com In AIE-active molecules, the restriction of intramolecular rotations and vibrations in the aggregated state blocks non-radiative decay pathways, leading to a significant increase in fluorescence intensity. acs.orgmdpi.com For cinnoline-4-amine derivatives, the formation of nanoaggregates in water-rich solutions is believed to be responsible for the observed AIE effect, contributing to the strong fluorescence enhancement. nih.govresearchgate.net This phenomenon is crucial for their application as probes in aqueous biological systems. nih.gov

Excited State Intermolecular Proton Transfer (ESPT)

Excited state intermolecular proton transfer (ESPT) is another critical mechanism governing the fluorescence of cinnoline-4-amine in protic solvents like water. nih.govdntb.gov.uamdpi.com In the excited state, the acidity and basicity of the molecule can change significantly. For cinnoline-4-amine, an intermolecular proton transfer can occur between the amine group and the cinnoline (B1195905) nitrogen atom, facilitated by solvent molecules. researchgate.netdntb.gov.ua This process leads to the formation of a tautomeric species with different electronic and, consequently, fluorescent properties. dntb.gov.ua The ESPT mechanism is influenced by factors such as the acidity of the amino group and the basicity of the nitrogen atom in the cinnoline ring. dntb.gov.ua The competition between the normal and tautomeric emission can result in dual fluorescence, providing a sensitive response to the local environment. dntb.gov.ua

Intramolecular Charge Transfer (ICT)

Intramolecular charge transfer (ICT) also plays a role in the photophysical behavior of cinnoline-4-amine derivatives. researchgate.netchemrxiv.org The amino group acts as an electron donor, while the cinnoline ring, particularly when substituted with electron-withdrawing groups like a cyano group, functions as an electron acceptor. researchgate.netmdpi.com Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating a charge-separated excited state. chemrxiv.orgmdpi.com The energy and emission characteristics of this ICT state are highly sensitive to the polarity of the solvent. rsc.orgscispace.com In polar solvents, the ICT state is stabilized, often leading to a red-shift in the emission spectrum. rsc.org The direct conjugation of the amino group with the cyano-substituted cinnoline core is crucial for facilitating this ICT mechanism. researchgate.net

Application as Environment-Sensitive Probes in Biological Systems

The unique fluorogenic and fluorochromic properties of cinnoline-4-amine systems make them highly suitable for use as environment-sensitive probes in biological settings. nih.govtandfonline.com Their ability to exhibit enhanced fluorescence in aqueous environments and respond to changes in their local surroundings allows for the imaging and detection of specific biological processes and environments. nih.govrsc.org

In Vitro Studies in Cell Lines (e.g., HepG2)

The applicability of cinnoline-4-amine-based probes has been demonstrated in in vitro studies using cell lines such as the human liver cancer cell line, HepG2. nih.govdntb.gov.ua A fluorogenic probe system based on the reduction of 4-azido-6-(4-cyanophenyl)cinnoline to the corresponding fluorescent cinnoline-4-amine has been successfully tested in HepG2 cells. nih.gov This transformation can be detected using various techniques, including fluorescence microscopy and flow cytometry. nih.govdntb.gov.ua

Detection and Imaging Methodologies (e.g., Fluorescent Microscopy, Flow Cytometry, HPLC Analysis)

The unique photophysical characteristics of Cinnolin-4-amine and its derivatives have led to their application as sophisticated probes in various detection and imaging methodologies. A notable application involves the use of a 4-azidocinnoline and this compound pair as a fluorogenic and fluorochromic probe. nih.govmdpi.com This system is founded on the principle of converting a weakly fluorescent azide, such as 4-azido-6-(4-cyanophenyl)cinnoline, into the corresponding highly fluorescent this compound through reduction. nih.govmdpi.commdpi.com The fluorescence of the resulting amine, specifically 6-(4-cyanophenyl)cinnoline-4-amine, is significantly influenced by the solvent environment, showing a pronounced increase in fluorescence in polar solvents, particularly in water. nih.govmdpi.comsciprofiles.com This behavior is attributed to a combination of two fluorescence mechanisms: aggregation-induced emission (AIE) and excited-state intermolecular proton transfer (ESPT). nih.govmdpi.comdntb.gov.uaresearchgate.netresearchgate.net

The practical applicability of this azide-amine system as a fluorogenic probe has been demonstrated in biological contexts, for instance, using the HepG2 hepatic cancer cell line. nih.govmdpi.com These studies employ several advanced analytical techniques to monitor the intracellular transformation of the azide to the amine. nih.govmdpi.comresearchgate.netresearchgate.net

Fluorescent Microscopy: This technique has been utilized to visualize the cellular uptake and subsequent intracellular reduction of the azide probe. nih.govmdpi.com In a study, HepG2 liver cancer cells were incubated with 4-azido-6-(4-cyanophenyl)cinnoline. mdpi.com Fluorescent microscopy analysis of these cells revealed an increase in fluorescence, confirming that the azide penetrated the cells and was converted into the more fluorescent amine derivative inside the cellular environment. nih.govmdpi.com This demonstrates the potential of this compound-based probes for in-vivo imaging applications. nih.gov

Flow Cytometry: To quantify the fluorescence changes within a cell population, flow cytometry is employed. nih.govmdpi.com Following incubation with the azide probe, cells are analyzed for fluorescence intensity. This method provides statistical data on the number of cells exhibiting increased fluorescence, thereby confirming the intracellular conversion of the azide to the fluorescent amine on a larger scale. nih.govmdpi.comsciprofiles.com

HPLC Analysis: High-Performance Liquid Chromatography (HPLC) of cell lysates provides definitive chemical evidence of the molecular transformation. nih.govmdpi.comresearchgate.net By analyzing the lysates of cells treated with the azide probe, researchers can separate and identify the presence of the newly formed this compound derivative, confirming that the observed fluorescence increase is indeed due to the specific reduction of the azide group to an amine. nih.govmdpi.com

The research findings highlight the successful application of the azide-amine cinnoline pair as a robust fluorogenic probe for detection and imaging in aqueous and biological media. nih.govresearchgate.net

Table 1: Research Findings on this compound as a Fluorogenic Probe

| Parameter | Finding | Source(s) |

| Probe System | A pair based on the reduction of weakly fluorescent 4-azido-6-(4-cyanophenyl)cinnoline to the fluorescent 6-(4-cyanophenyl)cinnoline-4-amine. | nih.govmdpi.com |

| Fluorescence Mechanism | A combination of Aggregation-Induced Emission (AIE) and Excited State Intermolecular Proton Transfer (ESPT) in aqueous environments. | nih.govmdpi.comdntb.gov.uaresearchgate.net |

| Fluorogenic Effect | Strongest fluorescence increase observed in water, making it suitable for biological applications. | nih.govmdpi.comsciprofiles.com |

| Cell Line Tested | HepG2 hepatic cancer cell line was used to test cell penetration and in-vivo reduction. | nih.govmdpi.com |

| Detection Methods | Fluorescent Microscopy, Flow Cytometry, and HPLC analysis of cell lysates confirmed the intracellular transformation. | nih.govmdpi.comresearchgate.netresearchgate.net |

Future Directions and Emerging Research Avenues for Cinnolin 4 Amine

Development of Novel Cinnolin-4-amine Derivatives for Enhanced Activity

The quest for more potent and selective therapeutic agents remains a primary driver of this compound research. The development of novel derivatives is centered on strategic structural modifications to enhance biological efficacy against a range of diseases.

A significant area of focus is the synthesis of derivatives with potent antiparasitic properties. Researchers have identified 4-aminocinnoline derivatives as broad-spectrum agents against various parasites. acs.org Starting from a lead compound, NEU-1017, which showed submicromolar inhibition against T. brucei, L. major, and P. falciparum, subsequent research has aimed to improve its physicochemical properties, such as aqueous solubility and metabolic stability. acs.org Synthetic efforts involve exploring structure-activity relationships (SAR) by making truncations around the substituted aniline (B41778) ring and altering the attachment position of a phenylsulfonamide group on the cinnoline (B1195905) scaffold. acs.org For instance, the synthesis of 6-Bromo-N-(3-chloro-4-methoxyphenyl)this compound is part of a broader strategy to create analogs with improved drug-like properties. acs.org

The antibacterial and antifungal potential of this compound derivatives is also a promising research avenue. mdpi.com Studies have shown that introducing various heterocyclic moieties, such as thiophene, furan, pyrazole (B372694), or piperazine, at the 4-amino group can yield compounds with significant antibacterial activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria. nih.govmdpi.com Similarly, cinnoline fused Mannich bases, synthesized from 4-methyl-3-acetyl cinnoline and various secondary amines, have demonstrated antibacterial activity. wisdomlib.org The development of compounds with dual anti-inflammatory and antibacterial properties is another emerging trend. nih.govmdpi.com

Furthermore, research into 4-aminocinnoline-3-carbonitrile (B2732171) has highlighted its potential for anticancer, anti-inflammatory, and antimicrobial applications, warranting more detailed in vitro and in vivo investigations to unlock its therapeutic potential. ontosight.ai The core strategy often involves creating hybrid molecules that combine the cinnoline scaffold with other pharmacologically active moieties to achieve synergistic or enhanced effects. nih.govmdpi.com

Table 1: Examples of this compound Derivatives and Their Activity

Advanced Computational and Theoretical Investigations

Computational chemistry and molecular modeling are becoming indispensable tools in the rational design of this compound derivatives. These methods provide deep insights into the molecular interactions that govern biological activity, thereby guiding synthetic efforts toward more promising candidates.

Molecular docking studies are frequently employed to elucidate the binding modes of this compound derivatives within the active sites of target proteins. ijprajournal.comtandfonline.com For example, in the development of human neutrophil elastase (HNE) inhibitors, docking studies revealed how different cinnoline scaffolds interact with the enzyme's catalytic triad. tandfonline.com These studies showed that molecules with a cinnolin-4(1H)-one scaffold were attacked by the Ser195 hydroxyl group at the amido moiety, while derivatives with an ester function at the C-4 position were attacked at that ester group. tandfonline.com Such detailed interaction mapping is crucial for structure-activity relationship (SAR) analysis and for designing next-generation inhibitors with improved potency and selectivity.

Future research will likely adopt more advanced computational workflows. This includes the integration of virtual screening to prioritize derivatives for synthesis and the use of machine learning models trained on existing bioactivity data to predict the properties of novel compounds. A hybrid approach, where computational predictions are iteratively refined using experimental feedback, such as X-ray crystallography data, can accelerate the discovery process and improve the accuracy of theoretical models. These advanced theoretical investigations not only rationalize experimental findings but also enable the in silico design of derivatives with optimized pharmacokinetic and pharmacodynamic profiles before committing to resource-intensive chemical synthesis. ijprajournal.com

Exploration of New Biological Targets and Pathways

While this compound derivatives have established activities, a significant future direction is the identification and validation of novel biological targets and pathways. This exploration could unveil new therapeutic applications for this versatile scaffold.

One area of active investigation is in the inhibition of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. The c-Met receptor tyrosine kinase, which is overexpressed in many human cancers, has been identified as a target for certain cinnoline derivatives. mdpi.com Specifically, compounds incorporating a 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety have been designed as c-Met inhibitors. mdpi.com The success in targeting c-Met suggests that other kinases involved in oncogenic signaling could also be viable targets for novel this compound derivatives.

Another important target class is proteases. A series of this compound derivatives have been synthesized and evaluated as reversible competitive inhibitors of human neutrophil elastase (HNE), a serine protease implicated in inflammatory diseases. tandfonline.com The most potent of these compounds exhibited an IC50 value of 56 nM, demonstrating the potential of the cinnoline scaffold for developing anti-inflammatory agents. tandfonline.com

Beyond cancer and inflammation, researchers are exploring targets in infectious diseases. This includes bacterial efflux pumps, where certain cinnoline derivatives act as inhibitors, potentially reversing antibiotic resistance when used in combination with existing antibacterial agents. nih.govmdpi.com In the realm of antiparasitic research, the focus is on identifying essential parasite-specific enzymes that can be targeted by 4-aminocinnoline derivatives, which could lead to new treatments for neglected tropical diseases. acs.org The ability of some derivatives to act as topoisomerase I inhibitors also opens up avenues for their development as anticancer agents that target DNA replication and repair pathways. mdpi.compnrjournal.com

Expansion of Material Science Applications

Beyond the biomedical field, this compound and its derivatives are emerging as valuable components in material science, particularly in the development of advanced functional materials like fluorescent probes and dyes.

A significant breakthrough has been the development of a fluorogenic and fluorochromic probe based on the reduction of a weakly fluorescent 4-azidocinnoline to a highly fluorescent this compound. researchgate.netnih.gov The fluorescence of the resulting 6-(4-cyanophenyl)this compound is highly sensitive to the solvent environment, showing a strong increase in fluorescence in polar solvents, especially water. nih.gov This property is attributed to a combination of aggregation-induced emission (AIE) and excited-state intermolecular proton transfer (ESPT) mechanisms. nih.gov Such probes have potential applications in biological imaging, as demonstrated by their use in detecting enzymatic activity within HepG2 cancer cells. nih.gov

Building on this, researchers have developed naphthalimide–cinnoline hybrid dyes, named CinNaphts, which are useful for bio-imaging. rsc.org A key challenge was the need to re-synthesize the entire dye to modify its properties. However, a new "late-stage" functionalization strategy allows for the easy modification of the fluorophore by introducing various amines via an SNAr reaction. rsc.org This versatility enables the creation of sophisticated fluorophores for specific applications. For example, introducing a morpholine (B109124) moiety created a lysosome-accumulating dye, while adding a zwitterionic lipophilic amine yielded a dye for labeling cell plasma membranes. rsc.org The ability to introduce an azide (B81097) group also opens the door for using these dyes in fluorogenic click reactions. rsc.org This expansion into functional materials highlights a promising and innovative research direction for the this compound scaffold.

Table of Mentioned Compounds

Q & A

Q. What are the recommended synthetic routes for Cinnolin-4-amine, and how can reaction conditions be optimized?

this compound synthesis typically involves cyclization of precursor hydrazines with carbonyl compounds under acidic or thermal conditions. A common approach adapts methodologies from related heterocycles, such as quinazolines . For example:

- Step 1 : Condensation of 2-aminobenzonitrile derivatives with hydrazine hydrate in ethanol under reflux (80°C, 12 hours).

- Step 2 : Cyclization using polyphosphoric acid (PPA) at 120°C for 6 hours.

Optimization Tips : - Vary solvent polarity (e.g., DMF vs. ethanol) to improve yield.

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3).

- Purify via column chromatography (ethyl acetate:hexane gradient) or recrystallization (ethanol/water) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound (CAS 5152-83-0) requires stringent safety measures:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture.

- Emergency Procedures : In case of skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Q. Which analytical techniques are essential for characterizing this compound purity and structure?

- Nuclear Magnetic Resonance (NMR) : Confirm structure via - and -NMR (DMSO-d6, 400 MHz).

- High-Performance Liquid Chromatography (HPLC) : Assess purity (≥98%) using a C18 column (acetonitrile/water mobile phase).

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS m/z 145.1 [M+H]).

- Elemental Analysis : Verify C, H, N composition (±0.3% tolerance) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Contradictions often arise from variability in assay conditions or structural modifications. Mitigation strategies include:

- Standardized Assays : Replicate experiments using identical cell lines (e.g., HEK293) and incubation times.

- Dose-Response Curves : Compare IC values across studies to identify outliers.

- Structural Analysis : Use computational tools (e.g., molecular docking) to correlate substituent effects (e.g., methyl vs. chloro groups) with activity .

Q. What methodologies are effective for detecting and quantifying nitrosamine impurities in this compound batches?

- Sample Preparation : Extract impurities using acetonitrile/water (70:30) with sonication.

- LC-MS/MS : Employ a Zorbax Eclipse Plus C18 column (2.1 × 100 mm, 1.8 µm) and MRM mode for trace-level detection (LOQ: 0.1 ppm).

- Justification of Absence : If impurities are undetectable despite rigorous synthesis, document efforts (e.g., failed synthesis of reference standards) and cite stability data (e.g., pH-dependent degradation) in risk assessments .

Q. How should researchers design systematic reviews to evaluate the pharmacological potential of cinnoline derivatives?

- Database Selection : Use PubMed, Web of Science, and Embase for comprehensive coverage (avoid Google Scholar due to reproducibility limitations) .

- Search Strategy : Apply Boolean terms (e.g., "this compound AND (antimicrobial OR anticancer)").

- Data Extraction : Tabulate results (e.g., IC, assay type) and assess bias via Cochrane Risk of Tool .

Q. What experimental variables must be controlled in structure-activity relationship (SAR) studies of this compound analogs?

- Independent Variables : Substituent type (e.g., electron-withdrawing groups), position (C-3 vs. C-6), and steric effects.

- Dependent Variables : Bioactivity (e.g., enzyme inhibition), solubility (logP), and metabolic stability (microsomal t).

- Controls : Include positive controls (e.g., known inhibitors) and solvent controls to validate assay integrity .

Data Presentation and Validation

Q. How can researchers statistically validate inconsistencies in spectroscopic data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.